molecular formula C13H16N2O2 B1504538 2-Tert-butyl-1-methyl-5-nitro-1H-indole CAS No. 952664-81-2

2-Tert-butyl-1-methyl-5-nitro-1H-indole

Cat. No. B1504538
M. Wt: 232.28 g/mol
InChI Key: VRGAZLNXPPQBNH-UHFFFAOYSA-N
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Patent
US08952049B2

Procedure details

A solution of [2-(3,3-dimethyl-but-1-ynyl)-4-nitro-phenyl]methyl-amine (5.0 g, 22.9 mmol) and TBAF (23.9 g, 91.6 mmol) in THF (50 mL) was heated at reflux overnight. The solvent was removed by evaporation under vacuum and the residue was dissolved in brine (100 mL) and EtOAc (100 mL). The organic phase was separated, dried over Na2SO4 and evaporated under vacuum to give 2-tert-butyl-1-methyl-5-nitro-1H-indole (5.0 g, 99%), which was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 8.47 (d, J=2.4 Hz, 1H), 8.07 (dd, J=2.4, 9.2 Hz, 1H), 7.26-7.28 (m, 1H), 6.47 (s, 1H), 3.94 (s, 3H), 1.50 (s, 9H).
Name
[2-(3,3-dimethyl-but-1-ynyl)-4-nitro-phenyl]methyl-amine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[C:3]#[C:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1CN.CCC[CH2:21][N+:22](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:2]([C:3]1[N:22]([CH3:21])[C:6]2[C:5]([CH:4]=1)=[CH:10][C:9]([N+:11]([O-:13])=[O:12])=[CH:8][CH:7]=2)([CH3:1])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
[2-(3,3-dimethyl-but-1-ynyl)-4-nitro-phenyl]methyl-amine
Quantity
5 g
Type
reactant
Smiles
CC(C#CC1=C(C=CC(=C1)[N+](=O)[O-])CN)(C)C
Name
Quantity
23.9 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.